molecular formula C45H73Br B121895 Solanesyl bromide CAS No. 52610-77-2

Solanesyl bromide

Cat. No. B121895
CAS RN: 52610-77-2
M. Wt: 694 g/mol
InChI Key: SRKXEISKIAWCGM-MEGGAXOGSA-N
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Description

Solanesyl bromide is a derivative of Solanesol , a high molecular weight isoprenoid alcohol isolated from tobacco leaf .


Synthesis Analysis

Chemical synthesis of solanesol, the parent compound of Solanesyl bromide, is difficult . Therefore, solanesol is primarily extracted from solanaceous crops, particularly tobacco leaves . The key enzymes in solanesol biosynthesis, including 1-deoxy-d-xylulose-5-phosphate synthase, 1-deoxy-d-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .


Molecular Structure Analysis

Solanesyl bromide contains a total of 119 atoms; 73 Hydrogen atoms, 45 Carbon atoms, and 1 Bromine atom . It also contains a total of 118 bonds; 45 non-H bonds, 9 multiple bonds, 24 rotatable bonds, and 9 double bonds .


Chemical Reactions Analysis

Solanesol, the parent compound of Solanesyl bromide, is a key intermediate in the synthesis of coenzyme Q10, vitamin K2 , and the anticancer agent synergiser N-solanesyl-N,N’-bis(3,4-dimethoxybenzyl) ethylenediamine .


Physical And Chemical Properties Analysis

Solanesyl bromide is a light brown solid . It is slightly soluble in benzene and chloroform . It should be stored in a -20°C freezer .

Scientific Research Applications

Synthesis of Derivative Compounds

Solanesyl bromide, derived from solanesol, has been utilized in the synthesis of various derivative compounds. For instance, Zhao Jin (2003) demonstrated the synthesis of Trimethoxybenzoyloxysolanesylamide, a compound synthesized from solanesol in a four-step process involving solanesyl bromide (Zhao Jin, 2003). Similarly, L. Wen-ying (2007) reported the synthesis of iso-Decaprenol from solanesol, where bromination of solanesol by PBr3 produced solanesyl bromide, which was then used to yield iso-Decaprenol (L. Wen-ying, 2007).

Biological Activity

Solanesyl bromide is also involved in producing compounds with potential biological activities. W. Chao (2003) explored the synthesis and biological activity of Solanesyl Glucosyl Dibasic Acid Esters. In this study, solanesol was reacted with dibasic acid anhydrides to yield monosolanesyl dibasic acid esters, which were further processed to obtain solanesyl glucosyl dibasic esters, using solanesyl bromide as an intermediate (W. Chao, 2003).

Synthesis of N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine

Another application of solanesyl bromide is seen in the synthesis of N-Solanesyl-N,N′-bis(3,4-dimethoxybenzyl)ethylenediamine, as presented by Y. You (2003). This compound, synthesized from solanesol and vanillin derivatives, involved coupling with solanesol bromide (Y. You, 2003).

Preparation and Characterization

S. Yang (2009) conducted a study focusing on the preparation and characterization of solanesol bromide. This study explored the bromination of solanesol using phosphorus tribromide, with solanesyl bromide as the resulting product. The structure of the product was characterized using various analytical methods (S. Yang, 2009).

Synthesis of Coenzyme Q10 Intermediate

The synthesis of key intermediates for coenzyme Q10 also utilizes solanesyl bromide. Fansong Mu et al. (2011) reported the synthesis of a key intermediate in coenzyme Q10 production, involving a coupling reaction with solanesyl bromide (Fansong Mu et al., 2011).

Safety And Hazards

While specific safety and hazards information for Solanesyl bromide is not available, general safety measures for handling chemicals include wearing personal protective equipment/face protection and ensuring adequate ventilation . Avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Future studies should determine the pharmacokinetic properties of solanesol and its derivatives and investigate the metabolic pathways and regulatory mechanisms mediating solanesol biosynthesis, metabolic and genetic engineering of solanesol, the synthetic biology of solanesol, and the physiological role of solanesol .

properties

IUPAC Name

(2E,6E,10E,14E,18E,22E,26E,30E)-1-bromo-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73Br/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXEISKIAWCGM-MEGGAXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCBr)C)C)C)C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CBr)/C)/C)/C)/C)/C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701104711
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Solanesyl bromide

CAS RN

52610-77-2
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52610-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E,6E,10E,14E,18E,22E,26E,30E)-1-Bromo-3,7,11,15,19,23,27,31,35-nonamethyl-2,6,10,14,18,22,26,30,34-hexatriacontanonaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701104711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,10,14,18,22,26,30,34-Hexatriacontanonaene, 1-bromo-3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Solanesyl bromide
Reactant of Route 2
Reactant of Route 2
Solanesyl bromide
Reactant of Route 3
Solanesyl bromide
Reactant of Route 4
Solanesyl bromide

Citations

For This Compound
66
Citations
SR Ravada, LR Emani, MR Garaga, B Meka, T Golakoti - Am. J. Infect. Dis, 2009 - Citeseer
… The ptoluenesulfination of the bromide followed by coupling with solanesyl bromide and de-… Further improvement in the coupling reaction between 8 and solanesyl bromide may lead to …
Number of citations: 15 citeseerx.ist.psu.edu
K Hamamura, I Yamatsu, N Minami… - Journal of Labelled …, 2002 - Wiley Online Library
… Crude solanesyl bromide 2 6.7 g was obtained. The crude product thus obtained was used … Solanesyl bromide 2 714 mg (1 mmol) was dissolved in a mixture of ethyl [3-14C]…
S Terao, K Kato, M Shiraishi… - The Journal of Organic …, 1979 - ACS Publications
… Coupling reaction of sulfonyl compound 3 with solanesyl bromide in the presence óf potassium tert-butoxide gives coupled compound 4 in 91.3% yield after purification on silica gfel. …
Number of citations: 62 pubs.acs.org
CD Snyder, H Rapoport - Journal of the American Chemical …, 1974 - ACS Publications
… menaquinone-9 was obtained from solanesyl bromide in 73% yield. A … Solanesyl Bromide (22), Crude solanesyl bromide was … cm) to yield pure solanesyl bromide as a waxy white solid (…
Number of citations: 104 pubs.acs.org
FS Mu, M Luo, YJ Fu, X Zhang, P Yu, YG Zu - Molecules, 2011 - mdpi.com
… -4-p-toluenesulfonyl-2-butene)-6-methyl-2,3,4,5-tetramethoxybenzene (4) is the key intermediate in the synthesis of coenzyme Q 10 via a coupling reaction with solanesyl bromide. In …
Number of citations: 13 www.mdpi.com
Q LI, K GU, XH CHENG - Chinese Journal of Organic Chemistry, 2005 - sioc-journal.cn
… Coenzyme Q10 was synthesized by the isocoupling reaction between Grignard reagent of 2-methyl-3-chloro-4-(2'-methyl-3',4',5',6'-tetramethoxyphenyl)butene and solanesyl bromide …
Number of citations: 1 sioc-journal.cn
Y Fujita, M Ishiguro, T Onishi, T Nishida - Bulletin of the Chemical …, 1982 - journal.csj.jp
… Stereoselective synthesis of ubiquinone-10 was achieved by the condensation of 6 and solanesyl bromide (yield 92%), reductive elimination of the sulfone group by sodium–ethyl …
Number of citations: 46 www.journal.csj.jp
Q Lingbo, S Xiaona, C Xiaolan… - Phosphorus, Sulfur, and …, 2008 - Taylor & Francis
… 5.0 g crude solanesyl bromide 2, 35 ml toluene and 5.4 g trialkylphosphate were added to a 100 ml flask. The mixture was refluxed for 12 h. and then evaporated in vacuo below 50 to …
Number of citations: 2 www.tandfonline.com
SW Lee, HB Lee, BC Kim, K Sadaiah… - Bulletin of the Korean …, 2013 - researchgate.net
… 4 used the coupling of the sulfone 2 with solanesyl bromide (3) and Lipsultz group employed nickel catalyzed cross coupling reaction 5 of 4 with vinyl aluminum reagent 5 as the key …
Number of citations: 1 www.researchgate.net
F Wang, X Jiang, L Hu, S Dong, X Wu… - Letters in Organic …, 2006 - ingentaconnect.com
… Furthermore, the Grignard reagent 7, prepared from solanesyl bromide and activated … of CoQ10 because of the high yield based on solanesyl bromide, the excellent E-selectivity of the …
Number of citations: 2 www.ingentaconnect.com

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